Magnesium thiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

306-61-6 |

|---|---|

Molecular Formula |

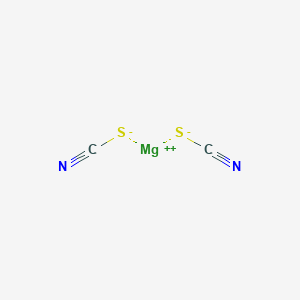

C2MgN2S2 |

Molecular Weight |

140.48 g/mol |

IUPAC Name |

magnesium;dithiocyanate |

InChI |

InChI=1S/2CHNS.Mg/c2*2-1-3;/h2*3H;/q;;+2/p-2 |

InChI Key |

SXTGAOTXVOMSFW-UHFFFAOYSA-L |

SMILES |

C(#N)[S-].C(#N)[S-].[Mg+2] |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

Magnesium thiocyanate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Magnesium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a seemingly simple inorganic salt, presents a fascinating case study in coordination chemistry and solid-state characterization. As a magnesium pseudohalide, its structural nuances, particularly in its hydrated and solvated forms, offer significant insights into molecular interactions, thermal stability, and material properties. This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and spectroscopic characterization of this compound crystals. We delve into the causality behind experimental choices, present validated protocols, and explore the implications of its structural features, offering a robust resource for researchers in materials science, coordination chemistry, and pharmaceutical development.

Introduction: The Significance of a Pseudohalide

While magnesium halides like MgCl₂ are extensively studied, the pseudohalide this compound [Mg(SCN)₂] has historically received less attention.[1] Thiocyanates (SCN⁻) are a versatile class of compounds, acting as prototypical pseudohalides that can be found in various fields, from synthetic chemistry to biological systems.[2][3] Understanding the crystal structure of Mg(SCN)₂ is crucial as it dictates the material's physical and chemical properties, including its solubility, thermal behavior, and reactivity.

The first crystalline phase identified was the tetrahydrate, Mg(SCN)₂·4H₂O, in 1930.[1] More recent research has revealed a family of related solvates, including those incorporating tetrahydrofuran (THF), which exhibit unique structural and thermal properties.[1] This guide will focus primarily on these well-characterized crystalline forms, providing a framework for their analysis.

Synthesis and Crystal Growth: Controlling Solvation

The isolation of high-quality single crystals is the cornerstone of structural analysis. For this compound, the specific crystalline phase obtained is highly dependent on the solvent system and crystallization conditions. The tetrahydrate (Mg(SCN)₂·4H₂O) is the most common form, but other solvates can be intentionally prepared.[1]

Causality in Synthesis Design

The choice of synthetic route is governed by the need to control the stoichiometry of water and other coordinating solvents. Magnesium's high affinity for water makes the preparation of anhydrous Mg(SCN)₂ by simple heating of the hydrate challenging, as it often leads to decomposition.[1] Therefore, solvent exchange and controlled precipitation are key strategies. Recrystallization from a solvent like tetrahydrofuran (THF) can be used to systematically replace water molecules in the coordination sphere, leading to the formation of mixed-solvate or fully THF-solvated crystals.[1] Freeze-drying is another effective method for obtaining crystalline Mg(SCN)₂·4H₂O from an aqueous solution without risking thermal decomposition.[1]

Experimental Protocol: Synthesis of Mg(SCN)₂·4H₂O

This protocol describes a reliable salt metathesis reaction. The principle is to react two soluble salts to form the desired soluble product (this compound) and an insoluble byproduct that can be easily removed by filtration.

Materials:

-

Magnesium sulfate (MgSO₄)

-

Barium thiocyanate (Ba(SCN)₂)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolution: Prepare separate aqueous solutions of magnesium sulfate and barium thiocyanate.

-

Metathesis Reaction: Slowly add the Ba(SCN)₂ solution to the MgSO₄ solution with constant stirring. A white precipitate of barium sulfate (BaSO₄) will form immediately.

-

Expert Insight: This reaction is driven by the low solubility of BaSO₄. Using stoichiometric amounts is crucial to avoid excess reactants in the final solution.

-

-

Precipitate Removal: Allow the reaction to complete, then filter the mixture to remove the insoluble BaSO₄. The resulting filtrate is an aqueous solution of this compound.

-

Solvent Reduction: Gently heat the filtrate to reduce the volume of water. Do not heat to dryness to avoid decomposition.

-

Crystallization:

-

Method A (Evaporation): Allow the concentrated solution to cool and evaporate slowly at room temperature. Colorless, deliquescent crystals of Mg(SCN)₂·4H₂O will form.[4][5]

-

Method B (Freeze-Drying): For higher purity, after removing most of the initial solvent, re-dissolve the resulting slurry in a minimal amount of water and freeze-dry the solution to precipitate the crystals.[1]

-

-

Crystal Isolation and Storage: Decant the mother liquor and wash the crystals with a small amount of cold ethanol. Dry the crystals under vacuum. Due to the deliquescent nature of the crystals, they must be stored in a tightly sealed container or a desiccator.[5]

Crystallographic Analysis: Elucidating the Structure

X-ray diffraction (XRD) is the definitive technique for determining the atomic arrangement within a crystal. For the this compound system, both powder XRD (XRPD) and single-crystal XRD are invaluable.

The general workflow for crystallographic analysis involves synthesizing the crystal, collecting diffraction data, solving the structure, and refining the model.

Caption: General workflow for crystal structure determination by X-ray diffraction.

Key Structural Features

Across the known solvates, a consistent structural motif emerges. The Mg²⁺ cation is in a distorted octahedral coordination environment.[1]

-

Coordination: In Mg(SCN)₂·4H₂O, the magnesium ion is coordinated by four water molecules in the equatorial positions and two thiocyanate anions in the trans (axial) positions.[1]

-

Thiocyanate Bonding: Crucially, the thiocyanate ligand coordinates to the magnesium ion through its nitrogen atom (Mg-NCS). This is consistent with Hard and Soft Acids and Bases (HSAB) theory, where the hard Mg²⁺ cation preferentially binds to the harder nitrogen donor atom over the softer sulfur atom.[6]

-

Crystal Packing: The isolated [Mg(NCS)₂(H₂O)₄] octahedra form layered motifs within the crystal structure, held together by hydrogen bonding.[1]

When water is replaced by THF, as in Mg(SCN)₂·2H₂O·2THF and Mg(SCN)₂·4THF, the overall octahedral geometry and trans configuration of the thiocyanate ligands are maintained.[1]

Crystallographic Data Summary

The following table summarizes key crystallographic data for this compound solvates, solved from X-ray powder diffraction data.[1]

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Mg(SCN)₂·4H₂O | Monoclinic | C2/m | 9.6968 | 7.3912 | 7.2285 | 114.288 |

| Mg(SCN)₂·2H₂O·2THF | Monoclinic | C2/m | 10.3755 | 10.9997 | 7.2796 | 113.883 |

| α-Mg(SCN)₂·4THF | Monoclinic | P2₁/n | 7.2888 | 16.5029 | 8.8751 | 91.088 |

Spectroscopic and Thermal Characterization

While XRD provides the definitive structure, spectroscopic and thermal methods offer complementary data, confirming coordination modes and assessing stability. These techniques are essential for a self-validating analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for probing the bonding of the thiocyanate ion. The frequency of the C≡N stretching vibration is particularly diagnostic:

-

N-bonded (Isothiocyanate): Typically observed above 2050 cm⁻¹.

-

S-bonded (Thiocyanate): Typically observed below 2050 cm⁻¹.

-

Bridging Thiocyanate: Often shows a higher frequency than terminal N-bonded species.

For the Mg(SCN)₂·(4-x)H₂O·xTHF series, the strong C≡N stretching band appears in the 2065-2075 cm⁻¹ range, confirming the N-bonded coordination mode determined by XRD.[1]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal how the material behaves upon heating.

-

Mg(SCN)₂·4H₂O: DSC measurements show a melting point around 144 °C, followed by decomposition at higher temperatures (starting at 167 °C).[1]

-

Mg(SCN)₂·4THF: TGA shows a stepwise loss of THF molecules, forming intermediates with 3.5, 3, and finally 2 THF molecules before decomposition.[1] Further heating of the resulting Mg(SCN)₂·2THF does not yield anhydrous Mg(SCN)₂ but leads to decomposition.[1]

This thermal behavior highlights the formation of different stable and metastable phases as a function of temperature.

Caption: Thermal decomposition pathway of Mg(SCN)₂·4THF.

Structural Implications and Applications

Anisotropic Thermal Expansion

A remarkable property observed in Mg(SCN)₂·4H₂O and its solvates is anisotropic thermal expansion—the crystal expands or contracts at different rates along different crystallographic axes when heated.[1] For instance, Mg(SCN)₂·4H₂O exhibits a large positive thermal expansion in one direction but a negative thermal expansion (contraction) in another.[1] This behavior is directly linked to the layered structure and the nature of the hydrogen bonding network and has implications for the material's mechanical stability under thermal stress.

Relevance in Research and Development

-

Coordination Chemistry: this compound serves as an excellent model for studying the principles of coordination chemistry, particularly the behavior of ambidentate ligands like SCN⁻ with hard metal cations.[2][6]

-

Precursor for Materials Synthesis: It can be used as a precursor in the synthesis of more complex coordination polymers or metal-organic frameworks.

-

Biological and Pharmaceutical Context: Magnesium is a vital cation in biological systems, and thiocyanate is present in human extracellular fluids, playing a role in host defense mechanisms.[7][8][9] While Mg(SCN)₂ itself is not a drug, understanding its fundamental chemistry and interactions with biological molecules (like water) provides foundational knowledge relevant to drug development, where formulation and stability of magnesium salts can be critical.

Conclusion

The crystal structure analysis of this compound reveals a rich and complex solid-state chemistry. The system is characterized by a distorted octahedral coordination of the Mg²⁺ ion, a consistent N-bonding mode of the thiocyanate ligand, and a series of stable hydrated and solvated crystalline forms. A multi-technique approach, combining synthesis, X-ray diffraction, spectroscopy, and thermal analysis, provides a comprehensive and self-validating understanding of its structure and properties. These insights are not only of fundamental interest in inorganic and materials chemistry but also provide a valuable knowledge base for professionals in applied scientific fields.

References

- 1. Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN) 2 –H 2 O–THF - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT00469G [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound [drugfuture.com]

- 6. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 7. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Magnesium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium thiocyanate, Mg(SCN)₂, is an inorganic compound that, while less common than its alkali metal counterparts, presents a unique set of physical and chemical properties relevant to various fields, including organic synthesis and potentially drug development.[1] Its hygroscopic and deliquescent nature necessitates careful handling and storage to maintain its integrity for experimental use.[2][3] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its structure, behavior, and handling, supported by experimental data and established scientific literature.

Molecular and Structural Properties

The fundamental characteristics of a compound are dictated by its molecular and structural arrangement. For this compound, these properties are summarized below.

Core Molecular Attributes

| Property | Value | Source(s) |

| Molecular Formula | C₂MgN₂S₂ | [2][3][4][5] |

| Molar Mass | 140.47 g/mol | [3][4][5][6] |

| Canonical SMILES | C(#N)[S-].C(#N)[S-].[Mg+2] | [2][7] |

| InChI Key | SXTGAOTXVOMSFW-UHFFFAOYSA-L | [2][7] |

Crystal Structure and Hydration

Anhydrous this compound's crystal structure is not as extensively documented as its hydrated forms. The compound readily absorbs atmospheric moisture to form hydrates, with the tetrahydrate, Mg(SCN)₂·4H₂O, being a well-characterized crystalline phase.[8]

In the tetrahydrate, the Mg²⁺ cation is octahedrally coordinated. The thiocyanate anions are in a trans configuration with the nitrogen atoms coordinating to the magnesium ion, while water molecules occupy the equatorial positions.[8] This coordination environment is crucial for understanding the compound's reactivity and solubility.

Macroscopic and Thermal Properties

The bulk properties of this compound are critical for its practical application and handling in a laboratory setting.

Physical Appearance and State

This compound is typically a colorless or white crystalline solid.[2][3][6] It is described as being deliquescent, meaning it has a strong tendency to absorb moisture from the air and dissolve in it.[2][6] This property underscores the importance of storing the compound in a tightly sealed container in a dry environment.

Thermal Behavior

| Property | Value | Notes | Source(s) |

| Melting Point | Decomposes | Anhydrous thiocyanate salts generally melt between 280-470 °C, followed by decomposition at higher temperatures.[8] A specific melting point for Mg(SCN)₂ is not well-documented, and it is likely to decompose before a clear melting point is observed. | [8] |

| Boiling Point | 146 °C at 760 mmHg | This reported value is unusually low for an ionic compound and may correspond to the decomposition of a hydrated form or be inaccurate. Further verification is required. | [1][6] |

| Flash Point | 42.1 °C | This value is also questionable for a non-volatile inorganic salt and may be erroneous data from a database. | [1][6] |

Thermal Decomposition: Studies on the thermal behavior of this compound tetrahydrate show a stepwise loss of water molecules upon heating.[8] Further heating does not yield the anhydrous form cleanly; instead, the thiocyanate ion begins to decompose, leading to a complex mixture of products.[8] This thermal instability is a key consideration in any process involving heating of this compound.

Solubility and Solution Properties

The solubility of this compound is a key parameter for its use in solution-based applications.

Qualitative and Quantitative Solubility

This compound is very soluble in water and alcohol.[2][6][9] This high solubility is attributed to the strong interactions between the polar solvent molecules and the magnesium and thiocyanate ions.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound (1 M)

Objective: To prepare a 1 Molar aqueous solution of this compound for use in experimental procedures.

Materials:

-

This compound (anhydrous or a well-characterized hydrate)

-

Deionized or distilled water

-

Volumetric flask (appropriate size)

-

Weighing balance

-

Spatula and weighing paper/boat

Methodology:

-

Calculate the required mass of this compound.

-

For a 1 M solution, you will need the molar mass of the specific form of this compound you are using (anhydrous or a specific hydrate).

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

-

-

Weigh the calculated amount of this compound.

-

Due to its hygroscopic nature, perform this step as quickly as possible to minimize water absorption from the atmosphere.

-

-

Dissolve the this compound in a portion of the solvent.

-

Add the weighed solid to the volumetric flask.

-

Add approximately half of the final desired volume of deionized water to the flask.

-

Swirl the flask gently to dissolve the solid. The dissolution should be facile given its high solubility.

-

-

Bring the solution to the final volume.

-

Once the solid is completely dissolved, add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

-

Homogenize the solution.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Safety and Handling

This compound, like all chemicals, requires careful handling.

-

General Hazards: While specific GHS classifications were not consistently available, it is prudent to handle it as a potentially harmful substance.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place to prevent deliquescence.[3]

Applications in Research and Development

While not as widely used as other thiocyanate salts, this compound finds applications in:

-

Organic Synthesis: As a source of the thiocyanate nucleophile.

-

Coordination Chemistry: In the synthesis of coordination polymers and complexes.

-

Potential Biological Relevance: Thiocyanate ions are present in biological systems and have been studied for their role in host defense mechanisms.[12] The interaction of magnesium and thiocyanate ions could be of interest in biological and medicinal chemistry research.[13]

Conclusion

This compound is a hygroscopic, water-soluble inorganic salt with distinct physical properties. While some of its thermal characteristics require further clarification in the scientific literature, its fundamental molecular attributes and solubility are well-established. For researchers and professionals in drug development, a thorough understanding of its hygroscopic nature and handling requirements is paramount for obtaining reliable and reproducible experimental results. The information presented in this guide serves as a foundational resource for the safe and effective use of this compound in a scientific setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [drugfuture.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemwhat.com [chemwhat.com]

- 6. echemi.com [echemi.com]

- 7. GSRS [precision.fda.gov]

- 8. Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN) 2 –H 2 O–THF - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT00469G [pubs.rsc.org]

- 9. This compound CAS#: 306-61-6 [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiocyanate in smokers interferes with the Nova magnesium ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Magnesium Thiocyanate Hydrates

This technical guide provides a comprehensive analysis of the thermal decomposition pathway of magnesium thiocyanate hydrates. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with established scientific principles to offer a detailed understanding of the material's behavior under thermal stress. This guide eschews a rigid template in favor of a structure that logically unfolds the complex thermal degradation of this compound, from its hydrated state to its ultimate decomposition products.

Introduction: The Significance of this compound and its Hydrates

This compound (Mg(SCN)₂) is an inorganic salt that, like other alkaline earth metal thiocyanates, finds utility in various chemical syntheses and as a precursor in materials science.[1][2] Its hydrated forms, most notably this compound tetrahydrate (Mg(SCN)₂·4H₂O), are the common starting materials in many applications. The presence of water of crystallization significantly influences the compound's thermal stability and decomposition mechanism. A thorough understanding of its thermal behavior is paramount for safe handling, storage, and for the controlled design of processes where it is used at elevated temperatures. This guide will focus primarily on the tetrahydrate, as it is the most common and well-characterized hydrated form.

The Multi-Stage Thermal Decomposition Pathway of Mg(SCN)₂·4H₂O

The thermal decomposition of this compound tetrahydrate is a complex, multi-step process involving dehydration to form lower hydrates, followed by the decomposition of the thiocyanate moiety. The process is not a simple sequential loss of water followed by the breakdown of the anhydrous salt; rather, dehydration and decomposition can be intertwined, making a detailed analysis crucial.

Dehydration: A Stepwise Loss of Water of Crystallization

Upon heating, Mg(SCN)₂·4H₂O undergoes a stepwise dehydration, losing its four molecules of water in distinct stages. Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) provides critical insights into this process.[3]

The initial dehydration steps involve the formation of a nominal dihydrate and then a monohydrate before the onset of more significant decomposition.

-

Formation of the Dihydrate: The first major dehydration event occurs around 144 °C, corresponding to the loss of two water molecules to form a nominal dihydrate, Mg(SCN)₂·2H₂O.[3][4]

-

Formation of the Monohydrate: As the temperature increases to approximately 154 °C, a further water molecule is lost, leading to the formation of a nominal monohydrate, Mg(SCN)₂·H₂O.[3][4]

It is crucial to note that these are "nominal" hydrates, as the dehydration process can be continuous and may not result in the formation of perfectly stoichiometric, crystalline lower hydrates.

Onset of Final Decomposition

The final and more complex stage of decomposition begins at approximately 161 °C.[3][4] This stage is characterized by the breakdown of the thiocyanate anion (SCN⁻) and the concurrent loss of the remaining water of hydration. Obtaining anhydrous Mg(SCN)₂ through simple heating is challenging, as the thiocyanate begins to decompose before all water is removed.[4]

Gaseous Decomposition Products

The analysis of the evolved gases during the thermal decomposition of Mg(SCN)₂·4H₂O is critical for understanding the reaction mechanism and for ensuring safe handling due to the potential toxicity of the products.

-

Water (H₂O): As expected, water is the primary gaseous product during the initial dehydration stages.

-

Carbon Dioxide (CO₂): Mass spectrometry data reveals the evolution of a species with a mass-to-charge ratio (m/z) of 44, which is characteristic of carbon dioxide.[3] The concurrent evolution of CO₂ with water suggests that the decomposition of the thiocyanate ion begins at a relatively low temperature, overlapping with the dehydration process.

-

Other Potential Gaseous Products: Based on the thermal decomposition of other metal thiocyanates, a range of other gaseous products can be anticipated, including:

-

Carbon Disulfide (CS₂)

-

Sulfur Dioxide (SO₂)

-

Nitrogen (N₂)

-

Cyanogen ((CN)₂)

-

The exact composition of the evolved gas mixture will depend on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidizing).

Solid Decomposition Residue

The nature of the solid residue remaining after the thermal decomposition of this compound is complex and not fully characterized.

-

Intermediate "Stacking Faulted Decomposition Product": In-situ X-ray powder diffraction (XRPD) studies on the related tetrahydrofuran (THF) solvate of this compound revealed the formation of an "unknown, stacking faulted decomposition product" as an intermediate.[4] It is plausible that a similar disordered intermediate forms during the decomposition of the hydrate.

-

Final Residue: The final solid product upon complete decomposition at high temperatures is likely to be magnesium sulfide (MgS) , especially under an inert atmosphere, analogous to the decomposition of other alkaline earth metal thiocyanates.[1] In an oxidizing atmosphere, the formation of magnesium oxide (MgO) or magnesium sulfate (MgSO₄) is possible. The literature on the THF solvate mentions a "strongly disordered solid that cannot be characterized," indicating the amorphous or poorly crystalline nature of the final residue.[4]

Quantitative Data Summary

The following table summarizes the key temperature ranges and corresponding events in the thermal decomposition of Mg(SCN)₂·4H₂O based on available TGA and DSC data.[3][4]

| Stage | Temperature Range (°C) | Event |

| I | Ambient to ~144 | Stable Tetrahydrate |

| II | ~144 | Formation of nominal dihydrate (Mg(SCN)₂·2H₂O) |

| III | ~154 | Formation of nominal monohydrate (Mg(SCN)₂·H₂O) |

| IV | Starting around 161 | Onset of final decomposition of the thiocyanate moiety |

| V | >167 | Significant decomposition with evolution of various gases |

Experimental Protocols

A multi-technique approach is essential for a comprehensive understanding of the thermal decomposition of this compound hydrates. The following sections detail the methodologies for the key analytical techniques.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This coupled technique provides simultaneous information on mass loss and the identity of evolved gaseous products.

Instrumentation:

-

A thermogravimetric analyzer capable of precise mass measurement and controlled heating.

-

A mass spectrometer coupled to the TGA furnace via a heated transfer line.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of Mg(SCN)₂·4H₂O into an appropriate crucible (e.g., alumina).

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the system with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to remove air and create an inert atmosphere.

-

Heat the transfer line to a temperature sufficient to prevent condensation of evolved gases (e.g., 200-250 °C).

-

-

TGA Method:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

Continuously record the sample mass as a function of temperature.

-

-

MS Method:

-

Simultaneously with the TGA run, continuously monitor the evolved gases using the mass spectrometer.

-

Scan a relevant mass-to-charge ratio (m/z) range (e.g., 10-200 amu) to detect expected decomposition products.

-

-

Data Analysis:

-

Correlate the mass loss steps in the TGA curve with the ion currents of specific m/z values in the MS data to identify the gaseous products evolved at each decomposition stage.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions, providing information on melting, crystallization, and decomposition enthalpies.

Instrumentation:

-

A differential scanning calorimeter with a controlled furnace and sensitive heat flow sensors.

-

Hermetically sealed or pierced lid crucibles (e.g., aluminum).

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of Mg(SCN)₂·4H₂O into a DSC crucible. Seal the crucible, using a pierced lid if the evolution of gas is expected to build up significant pressure.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the DSC cell.

-

Purge the cell with an inert gas at a constant flow rate.

-

-

DSC Method:

-

Equilibrate the sample at a starting temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

Identify endothermic and exothermic peaks in the DSC thermogram, which correspond to thermal events such as melting, dehydration, and decomposition.

-

Integrate the peak areas to determine the enthalpy changes associated with these transitions.

-

In-Situ X-ray Powder Diffraction (XRPD)

In-situ XRPD allows for the identification of crystalline phases as they form and disappear during a controlled heating program.

Instrumentation:

-

An X-ray powder diffractometer equipped with a high-temperature sample stage.

-

A suitable sample holder for high-temperature measurements (e.g., a ceramic or metal strip).

Step-by-Step Protocol:

-

Sample Preparation: Finely grind the Mg(SCN)₂·4H₂O sample and spread a thin, uniform layer onto the sample holder of the high-temperature stage.

-

Instrument Setup:

-

Mount the sample stage in the diffractometer.

-

If desired, the sample chamber can be purged with an inert gas.

-

-

In-Situ XRPD Method:

-

Record an initial XRPD pattern at room temperature.

-

Heat the sample to a series of increasing temperatures, allowing the temperature to stabilize at each step.

-

Collect an XRPD pattern at each temperature setpoint.

-

Alternatively, a continuous heating ramp can be used while collecting diffraction patterns at regular time intervals.

-

-

Data Analysis:

-

Analyze the sequence of XRPD patterns to identify changes in the crystalline phases present as a function of temperature.

-

Compare the observed patterns with reference diffraction patterns to identify the intermediate hydrates and final solid decomposition products.

-

Visualizations

Thermal Decomposition Pathway of Mg(SCN)₂·4H₂O

Caption: Proposed thermal decomposition pathway of Mg(SCN)₂·4H₂O.

Experimental Workflow for Thermal Analysis

References

coordination chemistry of Magnesium thiocyanate with THF

An In-Depth Technical Guide to the Coordination Chemistry of Magnesium Thiocyanate with Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium, a physiologically vital divalent cation, plays a crucial role in a myriad of biological and chemical processes.[1] Its coordination chemistry is a subject of intense research, driven by the quest for novel therapeutic agents and catalysts. The thiocyanate anion (SCN⁻), a versatile ambidentate ligand, introduces a layer of complexity and functionality to metal complexes.[2][3] This guide provides a comprehensive exploration of the coordination chemistry of this compound with tetrahydrofuran (THF), a common and influential solvent in organometallic and inorganic synthesis. We will delve into the synthesis, structural elucidation, and characterization of key Mg(NCS)₂-THF adducts, offering insights into the interplay of ligands and the resulting molecular architectures. This document serves as a technical resource for professionals in research and drug development, providing a foundational understanding of this specific coordination system.

Introduction: The Significance of Magnesium and the Thiocyanate Ligand

Magnesium ions are essential for over 300 enzymatic reactions in the human body and are integral to the structural integrity of bone.[1] In the realm of chemistry, magnesium's utility extends to its role as a Lewis acid in catalysis and as a key component of Grignard reagents. The coordination environment around the Mg²⁺ ion dictates its reactivity and physicochemical properties.

The thiocyanate ligand (SCN⁻) is a pseudohalide that can coordinate to a metal center through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN), or it can act as a bridging ligand.[2][3] This ambidentate nature allows for a rich diversity of structural motifs. The preference for N- or S-coordination is influenced by factors such as the hardness or softness of the metal center (HSAB theory), steric effects, and the solvent system employed. For a hard cation like Mg²⁺, coordination through the harder nitrogen atom is generally favored.

Tetrahydrofuran (THF) is a widely used aprotic, polar solvent capable of coordinating to metal centers through its oxygen atom. Its role is not merely as a solvent but often as a crucial ligand that influences the stoichiometry and geometry of the resulting metal complex.

This guide will focus on the adducts formed between this compound and THF, which have been shown to exhibit interesting structural features and thermal behaviors.[4][5][6]

Synthesis of this compound-THF Complexes

The synthesis of this compound-THF complexes typically begins with a hydrated this compound salt, which is then subjected to recrystallization in THF.[4][7] This process allows for the systematic replacement of coordinated water molecules with THF molecules.

A common starting material is this compound tetrahydrate, Mg(SCN)₂·4H₂O.[4][8] By controlling the recrystallization conditions, different THF adducts can be isolated. The primary products of this synthetic approach are Mg(NCS)₂(THF)₄ and, upon heating, Mg(NCS)₂(THF)₂.[4][5][9]

Experimental Protocol: Synthesis of trans-Tetrakis(tetrahydrofuran)diisothiocyanato-magnesium(II), Mg(NCS)₂(THF)₄

This protocol is adapted from the work of Joos et al. (2021).[4][5][9]

Materials:

-

This compound tetrahydrate (Mg(SCN)₂·4H₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask and other standard inert atmosphere glassware

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Mg(SCN)₂·4H₂O in a minimal amount of anhydrous THF with stirring.

-

Continue stirring the solution at room temperature for several hours to allow for the complete dissolution and coordination of THF.

-

Slowly evaporate the THF under a gentle stream of inert gas or by slow diffusion of a non-coordinating anti-solvent (e.g., hexane) into the THF solution.

-

Colorless crystals of Mg(NCS)₂(THF)₄ will form.

-

Isolate the crystals by filtration under an inert atmosphere and wash with a small amount of cold, anhydrous THF.

-

Dry the crystals under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

-

Inert Atmosphere: this compound and its THF adducts can be sensitive to moisture.[8] Performing the synthesis under an inert atmosphere prevents the re-coordination of water and potential side reactions.

-

Anhydrous THF: The use of dry THF is crucial to ensure that THF, and not water, acts as the primary coordinating solvent molecule, leading to the desired product.

-

Slow Crystallization: Slow evaporation or diffusion allows for the growth of well-defined single crystals suitable for X-ray diffraction analysis, which is critical for unambiguous structural determination.

Structural Elucidation and Characterization

The coordination complexes of this compound with THF have been primarily characterized using single-crystal X-ray diffraction, infrared (IR) spectroscopy, and thermal analysis techniques.[4][5][6][7]

Crystal Structure Analysis

X-ray crystallography has revealed that in the Mg(NCS)₂(THF)ₓ series, the magnesium ion typically adopts a distorted octahedral coordination geometry.[7][9]

-

trans-Mg(NCS)₂(THF)₄ : In this complex, the two thiocyanate ligands are coordinated to the magnesium center through their nitrogen atoms (isothiocyanato linkage).[7][9] These two NCS⁻ ligands are arranged in a trans configuration, occupying the axial positions of the octahedron. The four THF molecules coordinate to the magnesium ion through their oxygen atoms and occupy the equatorial plane.[7] This complex exists in two polymorphic forms: a room-temperature α-form and a high-temperature β-form.[4][5]

-

Mg(NCS)₂(THF)₂ : This complex is formed upon heating Mg(NCS)₂(THF)₄, leading to the loss of two THF molecules.[4][5][9] A significant structural rearrangement occurs. In addition to the N-coordination of the thiocyanate, the sulfur atoms also coordinate to adjacent magnesium centers, forming one-dimensional polymeric chains.[4][9] This is a noteworthy observation as it represents the first instance of an Mg-S bond in a this compound complex.[9]

Data Presentation: Crystallographic Summary

| Compound | Formula | Crystal System | Space Group | Coordination Geometry | Key Features |

| α-Mg(NCS)₂(THF)₄ | C₁₈H₃₂MgN₂O₄S₂ | Monoclinic | P2₁/n | Distorted Octahedral | trans N-bound thiocyanate ligands; four equatorial THF ligands. Positional disorder of some THF molecules.[9] |

| Mg(NCS)₂(THF)₂ | C₁₀H₁₆MgN₂O₂S₂ | Monoclinic | C2/c | Distorted Octahedral | Forms 1D polymeric chains through bridging thiocyanate ligands (both N and S coordination).[4][9] The first example of an Mg-S bond in this system.[9] |

Visualization of Coordination Geometry

Caption: Coordination sphere of trans-Mg(NCS)₂(THF)₄.

Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful tool for probing the coordination mode of the thiocyanate ligand. The position of the C≡N stretching vibration (ν(CN)) is particularly informative.

-

For N-bonded isothiocyanates, the ν(CN) band typically appears at higher wavenumbers (>2050 cm⁻¹) compared to the free SCN⁻ ion (around 2050 cm⁻¹).

-

For S-bonded thiocyanates, the ν(CN) band is usually found at slightly lower wavenumbers.

-

Bridging thiocyanates often show a ν(CN) band at even higher frequencies.

In the IR spectra of Mg(NCS)₂(THF)₄, the ν(CN) stretching vibration is observed at a position consistent with N-coordination.[4]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the thermal stability of the complexes and the nature of their decomposition.

-

TGA of Mg(NCS)₂(THF)₄ shows a stepwise loss of THF molecules.[4][6][10] The first two THF molecules are lost to form Mg(NCS)₂(THF)₂.[4][5] Further heating leads to the loss of the remaining THF molecules, followed by the decomposition of the anhydrous this compound.[9]

-

DSC can reveal phase transitions, such as the α to β transition in Mg(NCS)₂(THF)₄.[4][5][6]

Reactivity and Potential Applications

While the primary focus of research on this compound-THF complexes has been on their fundamental coordination chemistry and structural properties, their reactivity is an area ripe for exploration.

-

Precursors for other Magnesium Compounds: These well-defined crystalline solids can serve as excellent starting materials for the synthesis of other magnesium-containing compounds under anhydrous conditions. The coordinated THF can be displaced by other ligands, providing a controlled route to new magnesium complexes.

-

Catalysis: The Lewis acidic magnesium center could potentially catalyze a variety of organic transformations. The lability of the THF ligands could allow for substrate coordination and activation.

-

Materials Science: The formation of polymeric chains in Mg(NCS)₂(THF)₂ suggests possibilities for designing novel coordination polymers with specific thermal or mechanical properties.[4][5][9]

Conclusion

The coordination chemistry of this compound with THF is a fascinating area that showcases the interplay of a hard metal cation with an ambidentate pseudohalide and a coordinating solvent. The isolation and characterization of Mg(NCS)₂(THF)₄ and Mg(NCS)₂(THF)₂ have provided valuable insights into the structural preferences and thermal behavior of this system. The discovery of an Mg-S bond in the dimeric complex opens up new avenues for exploring the coordination chemistry of magnesium with softer donor atoms. For researchers in drug development and materials science, a thorough understanding of these fundamental coordination principles is essential for the rational design of new molecules and materials with desired properties.

References

- 1. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN)2–H2O–THF - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN) 2 –H 2 O–THF - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT00469G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

discovery and history of Magnesium thiocyanate

An In-depth Technical Guide to the Discovery and History of Magnesium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, Mg(SCN)₂, is a compound whose scientific story is deeply interwoven with the broader history of pseudohalides. While not as ubiquitously studied as its alkali metal counterparts, its unique coordination chemistry and the persistent challenge of synthesizing its anhydrous form present a compelling narrative of chemical discovery. This guide traces the historical milestones from the initial isolation of the thiocyanate anion to the modern structural elucidation of this compound's various solvated forms. It provides a technical exploration of its properties, synthesis methodologies, and the causality behind the experimental challenges, offering valuable insights for researchers in inorganic synthesis and drug development who may utilize this compound as a source of magnesium or thiocyanate ions.

The Genesis: Discovery of the Thiocyanate Anion

The history of this compound begins not with magnesium, but with the discovery of its characteristic anion, thiocyanate (SCN⁻). The study of this pseudohalide predates the isolation of several elemental halogens.[1]

Early 19th Century: Porrett's Pioneering Work

The seminal synthesis of the thiocyanate anion is credited to Robert Porrett in 1809.[1][2] His work was serendipitous, arising from investigations into the composition of hydrogen cyanide.[2] Porrett prepared and isolated what he termed "sulfuretted chyazate" salts of numerous elements, including potassium, sodium, calcium, and various transition metals.[1][3] This marked the entry of the thiocyanate ion into the lexicon of chemistry, though its name would evolve from terms like "rhodanide" and "sulfocyanide" due to the intense red color of its ferric complex, a reaction that would become a cornerstone of qualitative analysis.[1][4][5]

The timeline below highlights the foundational period of thiocyanate chemistry, setting the stage for the later investigation of specific salts like this compound.

Caption: Key milestones in the early history of thiocyanate chemistry.

This compound: A Study in Coordination Chemistry

While many simple metal thiocyanates were prepared in the 19th century, specific and well-characterized documentation for this compound appeared much later. The primary reason for this is the strong propensity of the Mg²⁺ ion to coordinate with solvent molecules, making the isolation of pure, anhydrous Mg(SCN)₂ exceptionally difficult.[6]

The Elusive Anhydrous Form

Unlike salts such as KSCN, simply heating the hydrated forms of this compound does not yield the anhydrous product. The strong coordination of water molecules to the small, highly charged Mg²⁺ cation leads to decomposition upon heating rather than simple desolvation.[6][7] This reactivity is a critical consideration for any experimental design. The synthesis of anhydrous magnesium chloride faces similar challenges, highlighting a common theme in magnesium chemistry.[7]

The first crystalline phase of this compound to be formally reported was the tetrahydrate, Mg(SCN)₂·4H₂O, in 1930.[6] For decades, this and other solvates remained the most accessible forms of the compound.

Physicochemical Properties

This compound is a white or colorless crystalline solid that is highly deliquescent, meaning it readily absorbs moisture from the air.[8][9] Its high solubility in water and alcohol makes it a versatile reagent in various solvent systems.[10]

| Property | Value | Source(s) |

| Chemical Formula | C₂MgN₂S₂ | [11][12][13] |

| Molecular Weight | 140.47 g/mol | [9][11][13] |

| CAS Number | 306-61-6 | [11][12][14] |

| Appearance | Colorless or white deliquescent crystals | [8][9] |

| Solubility | Very soluble in water and alcohol | [8][10] |

| Density | ~1.126 g/cm³ | [][16] |

| Boiling Point | 146°C at 760 mmHg (Decomposes) | [][16] |

Synthesis and Structural Characterization

The synthesis of this compound is fundamentally a story about controlling its coordination environment. The challenges in preparing the anhydrous form have spurred research into various solvated complexes.

General Synthesis Approach

A common laboratory approach for producing a solution of this compound involves a salt metathesis reaction, for example, by mixing aqueous solutions of magnesium sulfate (MgSO₄) and barium thiocyanate (Ba(SCN)₂). The insoluble barium sulfate (BaSO₄) precipitates, leaving this compound in the solution.

Caption: General salt metathesis reaction for producing aqueous Mg(SCN)₂.

Modern Synthesis of Solvated Crystals

Recent research has focused on characterizing crystalline forms beyond the simple hydrate. A 2021 study detailed the synthesis of tetrahydrofuran (THF) solvates, providing a clear, modern protocol.[6] This work underscores the principle that solvent choice is paramount in isolating crystalline this compound.

Experimental Protocol: Synthesis of Mg(SCN)₂·4THF from Mg(SCN)₂·4H₂O[6]

This protocol illustrates the conversion of the common tetrahydrate into a THF solvate, a key step toward accessing different coordination environments and potentially a pathway to the anhydrous form.

-

Starting Material: Begin with crystalline this compound tetrahydrate (Mg(SCN)₂·4H₂O).

-

Dissolution: Dissolve the Mg(SCN)₂·4H₂O in a minimal amount of tetrahydrofuran (THF) at room temperature. The causality here is to create a saturated solution from which the desired solvate can crystallize.

-

Crystallization: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow). Slow evaporation is crucial to promote the formation of well-defined single crystals rather than an amorphous powder.

-

Isolation: Once crystals have formed, they are isolated from the remaining solvent via filtration.

-

Drying: The isolated crystals of Mg(SCN)₂·4THF are dried carefully, avoiding excessive heat which could lead to desolvation and decomposition.

Structural Insights

X-ray diffraction studies reveal that in the tetrahydrate (Mg(SCN)₂·4H₂O) and the bis(THF)dihydrate (Mg(SCN)₂·2H₂O·2THF), the magnesium ion is octahedrally coordinated.[6] The two thiocyanate anions bind to the magnesium through their nitrogen atoms and are located in a trans configuration to each other. The remaining four positions in the coordination sphere are occupied by the solvent molecules (either water or THF).[6] This N-bonding is typical for a hard cation like Mg²⁺.

Caption: Octahedral coordination sphere of Mg²⁺ in solvated crystals.

Relevance and Applications in Research

While direct applications of this compound as a therapeutic agent are not established, its utility in research and development is twofold: as a source of magnesium ions and, more significantly, as a carrier for the biologically active thiocyanate ion.

-

Thiocyanate Ion Research: The thiocyanate ion is a subject of significant interest. It is a substrate for peroxidases in the body, forming hypothiocyanite (OSCN⁻), which is part of the innate immune system.[17][18] It is also a well-known biomarker for tobacco smoke exposure, as cyanide from smoke is metabolized to thiocyanate.[17][19] For researchers studying these pathways, water-soluble, non-toxic salts like this compound can serve as a reliable source of SCN⁻ ions for in vitro experiments.

-

Chemical Synthesis: In organic and inorganic synthesis, this compound can be used as a reagent to introduce the thiocyanate group into molecules.[16] It also finds use as a catalyst in certain organic reactions.[16]

-

Prebiotic Chemistry: Recent studies have explored the role of thiocyanate ions in the formation of minerals like magnetite under conditions simulating the early Earth, suggesting its potential role in the origin of life.[20][21]

Safety and Handling

This compound is classified as a toxic solid.[14] It is harmful if swallowed, inhaled, or in contact with skin.[22] A critical, and potentially life-threatening, hazard is that contact with acids liberates highly toxic hydrogen cyanide gas.

-

Handling: Always handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[22]

-

Storage: Store in a tightly closed container in a dry, cool place. Its deliquescent nature requires protection from atmospheric moisture.[9]

-

First Aid: In case of exposure, seek immediate medical attention. Standard first aid measures for toxic chemical exposure should be followed, such as moving to fresh air for inhalation, rinsing skin and eyes with copious amounts of water, and not inducing vomiting if ingested.[22]

Conclusion

The story of this compound is a compelling example of how the properties of a simple ion—the small, highly charged Mg²⁺ cation—can dictate the entire history and experimental reality of a compound. From the foundational discovery of the thiocyanate anion by Porrett over two centuries ago, the journey to understanding Mg(SCN)₂ has been one of mastering its complex coordination chemistry. The persistent difficulty in synthesizing the anhydrous form has led to a deeper appreciation of its solvated structures. For today's researchers, this compound serves as a valuable reagent, a source of a biologically relevant anion, and a reminder of the nuanced challenges that continue to drive discovery in inorganic chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Historical and Recent Developments in the Chemistry of Cyanate Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. The Iron(III) Thiocyanate Reaction: Research History and Role in Chemical ... - Kevin C. de Berg - Google 圖書 [books.google.com.tw]

- 6. Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN) 2 –H 2 O–THF - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT00469G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. This compound [drugfuture.com]

- 10. This compound CAS#: 306-61-6 [m.chemicalbook.com]

- 11. chemwhat.com [chemwhat.com]

- 12. This compound | C2MgN2S2 | CID 21692051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Page loading... [guidechem.com]

- 16. Page loading... [guidechem.com]

- 17. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Thiocyanate in smokers interferes with the Nova magnesium ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Influence of Cyanide and Thiocyanate on the Formation of Magnetite Synthesized under Prebiotic Chemistry Conditions: Interplay between Surface, Structural, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemicalbook.com [chemicalbook.com]

A Theoretical and Computational Guide to the Bonding in Magnesium Thiocyanate

The Thiocyanate Ligand: An Ambidentate Chameleon

The thiocyanate ion, SCN⁻, is a prototypical ambidentate or "two-faced" ligand, capable of coordinating to a metal center through either its nitrogen or sulfur atom.[1][2] This dual reactivity, known as linkage isomerism, is not random; it is governed by the electronic properties of both the metal ion and the ligand itself.

Electronic Structure and Molecular Orbitals

The reactivity of the SCN⁻ ion is rooted in its electronic structure. It is a linear ion with 16 valence electrons, and its bonding can be described by three main resonance contributors:

While structure A is often drawn, natural resonance theory suggests that structure C, with a triple bond between carbon and nitrogen, is a major contributor to the overall electronic picture.[3] The highest occupied molecular orbital (HOMO), which acts as the primary electron donor, has significant electron density on both the sulfur and nitrogen atoms, allowing for coordination at either end.[4] Conversely, the lowest unoccupied molecular orbital (LUMO) is primarily located on the carbon and sulfur atoms, relevant for back-bonding with electron-rich metals.[5]

Predicting Bonding Preference: The HSAB Principle

The choice of coordination site (N vs. S) is elegantly rationalized by Pearson's Hard and Soft Acids and Bases (HSAB) principle.[6] This theory classifies Lewis acids (metal ions) and bases (ligands) as either "hard" or "soft".

-

Hard acids/bases are small, highly charged (or electronegative), and weakly polarizable.

-

Soft acids/bases are large, have low charge states, and are highly polarizable.

The core tenet of HSAB theory is that hard acids preferentially bind to hard bases, and soft acids preferentially bind to soft bases. [7][8]

In the case of magnesium thiocyanate:

-

Magnesium ion (Mg²⁺): With a +2 charge and a small ionic radius, Mg²⁺ is a classic hard acid .[9]

-

Thiocyanate ion (SCN⁻): The nitrogen atom is small and highly electronegative, making it a hard base . The larger, more polarizable sulfur atom is a soft base .[9]

Therefore, the HSAB principle robustly predicts that the hard Mg²⁺ ion will form a more stable bond with the hard nitrogen end of the thiocyanate ligand. This results in an N-bonded isothiocyanate complex, a prediction consistently validated by experimental crystal structures of this compound solvates, which show an exclusive Mg-NCS linkage.[10]

Caption: HSAB principle applied to this compound.

A Blueprint for Theoretical Investigation: Computational Methodology

To move beyond qualitative predictions and gain quantitative insight, we propose a computational workflow using Density Functional Theory (DFT). DFT offers an excellent balance of computational cost and accuracy for studying coordination complexes. This protocol is designed to be a self-validating system, where theoretical predictions can be directly compared against known experimental benchmarks.

Selection of Theoretical Models

Given that anhydrous Mg(SCN)₂ is experimentally inaccessible, a multi-model approach is required:

-

Gas-Phase Mg(NCS)₂: This simplified model allows for the investigation of the intrinsic Mg-NCS bond, free from solvent or crystal packing effects.

-

Solvated Complex [Mg(NCS)₂(H₂O)₄]²⁺: This model mimics the experimentally characterized tetrahydrate.[11] It allows for direct comparison of calculated structural and spectroscopic data with X-ray diffraction and IR spectroscopy results, thereby validating the chosen level of theory. Computational studies on hydrated Mg²⁺ complexes have shown this approach to be highly effective.[12][13][14]

Level of Theory: Justification of Method and Basis Set

For a reliable description of the system, we recommend the following:

-

Method: The ωB97X-D functional. This range-separated hybrid functional with empirical dispersion correction is well-suited for describing systems with a mix of covalent and non-covalent interactions (like the hydrogen bonds in the hydrated model).[13] Alternatively, the widely-used B3LYP functional can provide excellent results, especially for geometry and frequencies.[15]

-

Basis Set: The 6-311++G(d,p) Pople-style basis set. This triple-zeta basis set is flexible enough to accurately describe the electron distribution on both the metal and the ligands. The diffuse functions (++) are crucial for correctly modeling anions and non-covalent interactions.

The Computational Workflow Protocol

The following step-by-step protocol outlines the process for a comprehensive theoretical analysis.

-

Structure Generation: Build the initial 3D coordinates for the gas-phase and solvated models. For the [Mg(NCS)₂(H₂O)₄]²⁺ complex, the two NCS⁻ ligands should be placed in a trans configuration, as observed experimentally.[10]

-

Geometry Optimization: Perform a full geometry optimization to locate the minimum energy structure on the potential energy surface. This step is crucial for obtaining accurate bond lengths, angles, and molecular geometry.

-

Vibrational Frequency Calculation: Calculate the harmonic vibrational frequencies at the optimized geometry. This serves two purposes:

-

Bonding and Electronic Structure Analysis: Perform a Natural Bond Orbital (NBO) analysis on the optimized structure. NBO analysis transforms the complex molecular orbitals into a chemically intuitive picture of localized bonds, lone pairs, and antibonds.[18][19] This analysis yields:

-

Natural Atomic Charges: Quantifies the degree of charge transfer between the metal and ligands.

-

Bond Character: Determines the ionic and covalent contributions to the Mg-N bond.

-

Donor-Acceptor Interactions: Identifies and quantifies the stabilizing energy from interactions like the donation of the nitrogen lone pair into empty orbitals on the magnesium ion.[20]

-

Caption: A self-validating computational workflow for Mg-NCS analysis.

Predicted Outcomes and Analysis

Executing the workflow described above would yield quantitative data that illuminates the nature of this compound bonding. While a full calculation is beyond the scope of this guide, we can predict the expected outcomes based on established chemical principles and data from analogous systems.

Structural Parameters

The geometry optimization of the [Mg(NCS)₂(H₂O)₄]²⁺ model is expected to yield structural parameters in close agreement with the X-ray crystal structure of Mg(SCN)₂·4H₂O.[11] The Mg²⁺ ion will reside in a distorted octahedral environment. The calculated Mg-N-C bond angle should be nearly linear (~170-180°), characteristic of N-bonded isothiocyanates.

| Parameter | Predicted (Calculated) Value | Experimental Value (Mg(SCN)₂·4H₂O)[11] |

| Coordination Geometry | Distorted Octahedral | Distorted Octahedral |

| Mg-N Bond Length | ~2.10 - 2.20 Å | ~2.15 Å |

| N-C Bond Length | ~1.16 - 1.18 Å | ~1.14 Å |

| C-S Bond Length | ~1.65 - 1.67 Å | ~1.63 Å |

| Mg-N-C Angle | ~175° - 180° | ~178° |

Table 1. Comparison of expected calculated structural parameters for [Mg(NCS)₂(H₂O)₄]²⁺ with experimental data from X-ray crystallography.

Vibrational Analysis: The Spectroscopic Fingerprint

The calculated vibrational frequencies provide a powerful tool for validating the bonding mode. Coordination of the thiocyanate ligand to a metal ion alters its vibrational frequencies. For N-bonding to a hard cation like Mg²⁺, theory predicts:

-

A significant increase in the C-N stretching frequency (ν(C≡N)).

-

A moderate increase in the C-S stretching frequency (ν(C-S)).

| Vibrational Mode | Free SCN⁻ (approx.) | Predicted (Calculated) Value | Experimental Value (Mg(SCN)₂·xH₂O)[21] |

| ν(C≡N) | ~2050 cm⁻¹ | > 2080 cm⁻¹ | ~2080 cm⁻¹ |

| ν(C-S) | ~750 cm⁻¹ | > 780 cm⁻¹ | Not clearly assigned, but expected to increase. |

Table 2. Comparison of key experimental and predicted IR stretching frequencies (in cm⁻¹), demonstrating the expected shift upon N-coordination to Mg²⁺.

The Nature of the Bond: Insights from NBO Analysis

NBO analysis would provide the most profound, quantitative description of the Mg-NCS bond.

-

Atomic Charges: The analysis is expected to show a charge on the magnesium atom approaching its formal +2 charge, while the NCS ligand will carry a charge near -1. This indicates a highly ionic interaction with significant charge separation, as expected between a hard acid and a hard base.[22]

-

Bond Composition: The NBO representing the Mg-N bond will be highly polarized towards the nitrogen atom, with calculations likely showing >85-90% ionic character.

-

Donor-Acceptor Interactions: The second-order perturbation theory analysis within NBO will quantify the stabilization energy (E(2)) resulting from the donation of electron density from the nitrogen lone pair (LP(N)) into vacant orbitals on the magnesium atom (LP*(Mg)). This interaction is the primary source of the covalent character in the predominantly ionic bond.

Conclusion and Future Outlook

This guide has outlined a robust theoretical framework and a detailed computational protocol for the in-depth study of bonding in this compound. By combining quantum chemical calculations with foundational principles like HSAB theory, it is possible to overcome experimental hurdles and gain a precise, quantitative understanding of the structural, spectroscopic, and electronic properties of this system.

The proposed workflow demonstrates how theoretical chemistry can serve as a powerful predictive tool. The close agreement expected between the calculated data for a solvated model and existing experimental results would validate the level of theory, lending high confidence to the analysis of the intrinsic bonding in the hypothetical gas-phase molecule.

Future theoretical work could extend this methodology to explore more complex phenomena, such as:

-

Modeling the unique THF solvate, Mg(SCN)₂·2THF, to understand the electronic factors that permit the formation of a rare Mg-S bond.[23]

-

Simulating the thermal decomposition pathway of hydrated this compound to explain the difficulty in synthesizing the anhydrous form.

-

Using ab initio molecular dynamics to study the behavior of Mg²⁺ and SCN⁻ ions in solution, providing insights relevant to its applications in electrolytes or as a reagent.[14][24][25]

By integrating these advanced computational techniques, researchers can unlock a deeper understanding of this compound, paving the way for its rational application in science and technology.

References

- 1. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. HSAB theory - Wikipedia [en.wikipedia.org]

- 7. HSAB Theory | PPTX [slideshare.net]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. adichemistry.com [adichemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. s3.smu.edu [s3.smu.edu]

- 14. Ab Initio Molecular Dynamics Study of Aqueous Solutions of Magnesium and Calcium Nitrates: Hydration Shell Structure, Dynamics and Vibrational Echo Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. DFT Study of the CNS Ligand Effect on the Geometry, Spin-State, and Absorption Spectrum in Ruthenium, Iron, and Cobalt Quaterpyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. crystal.unito.it [crystal.unito.it]

- 18. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 21. researchgate.net [researchgate.net]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Introduction: Unveiling the Chemistry of a Versatile Pseudohalide

An In-Depth Technical Guide to Magnesium Thiocyanate (C₂MgN₂S₂)

This compound, represented by the molecular formula C₂MgN₂S₂, is an inorganic salt that, despite its simple composition, exhibits a rich and complex chemical behavior. As a member of the pseudohalide family, the thiocyanate anion (SCN⁻) imparts unique properties to the compound, making it a subject of interest in fields ranging from synthetic chemistry to materials science and even prebiotic chemical research.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical principles, synthesis, characterization, and applications of this compound. We will explore not just the "what" but the "why" behind its structural characteristics and functional roles, offering a field-proven perspective on its utility.

Core Chemical Identity and Physicochemical Properties

This compound is an ionic compound consisting of a magnesium cation (Mg²⁺) and two thiocyanate anions (SCN⁻).[3] Its fundamental identity is captured by a range of standard chemical identifiers and properties, which are crucial for its handling, application, and regulatory compliance.

Chemical Identifiers

A precise understanding of a compound begins with its unequivocal identification. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | [4][5] |

| Synonyms | Magnesium di(thiocyanate), Magnesium sulfocyanate | [4][6] |

| CAS Registry Number | 306-61-6 | [4][7] |

| Molecular Formula | C₂MgN₂S₂ | [4][7] |

| Molecular Weight | 140.47 g/mol | [4][6] |

| IUPAC Name | magnesium;dithiocyanate | [7][] |

| InChI Key | SXTGAOTXVOMSFW-UHFFFAOYSA-L | [][9] |

| Canonical SMILES | C(#N)[S-].C(#N)[S-].[Mg+2] | [] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various environments and applications. It is notably hygroscopic, a critical consideration for storage and handling.

| Property | Value | Source |

| Appearance | Colorless or white deliquescent crystalline solid | [5][10] |

| Solubility | Very soluble in water and alcohol | [5][10][11] |

| Density | 1.126 g/cm³ | [3][] |

| Boiling Point | 146 °C at 760 mmHg | [3][] |

| Flash Point | 42.1 °C | [3][9] |

| Thermal Behavior | Exhibits good thermal stability but can form complex solvates that undergo phase transformations upon heating.[3][12] |

Molecular Structure, Bonding, and Coordination Chemistry

The chemistry of this compound is dominated by the interaction between the "hard" Lewis acid Mg²⁺ cation and the "soft," ambidentate SCN⁻ anion.[] This interplay is fundamental to understanding its structural diversity and reactivity.

The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanate) or the sulfur atom (thiocyanate).[13] In the case of magnesium, a hard cation, coordination typically occurs through the nitrogen atom, which is the harder donor site. This is exemplified in its solvated crystalline forms.[12]

In the presence of coordinating solvents like water or tetrahydrofuran (THF), this compound readily forms crystalline solvates. A well-characterized example is this compound tetrahydrate, Mg(SCN)₂·4H₂O. In this structure, the Mg²⁺ cation is in a distorted octahedral coordination sphere. The two thiocyanate anions are located in a trans configuration, binding to the magnesium through their nitrogen atoms. The remaining four coordination sites in the equatorial plane are occupied by water molecules.[12] This coordination prevents direct interaction between the sulfur atoms and the magnesium center in the isolated units.[12]

Caption: Coordination in Mg(SCN)₂·4H₂O.

Research has shown that these solvated structures are not static. For instance, heating Mg(SCN)₂·4THF leads to a phase transformation and eventually the loss of two THF molecules to form Mg(SCN)₂·2THF. In this less-solvated structure, the thiocyanate anions bridge magnesium centers, leading to the formation of one-dimensional polymer chains.[12] This demonstrates the structural versatility of the compound based on its chemical environment.

Synthesis, Handling, and Experimental Protocols

Synthesis Routes

While detailed industrial synthesis processes are proprietary, this compound can be prepared in the laboratory via salt metathesis (double displacement) reactions. A common approach involves reacting a soluble magnesium salt (e.g., magnesium sulfate or magnesium chloride) with a soluble thiocyanate salt (e.g., barium thiocyanate or sodium thiocyanate) in an aqueous solution. The choice of reactants is critical; for example, using barium thiocyanate with magnesium sulfate results in the precipitation of insoluble barium sulfate, leaving the desired this compound in the solution.

MgSO₄(aq) + Ba(SCN)₂(aq) → Mg(SCN)₂(aq) + BaSO₄(s)

The synthesis of specific solvates, such as Mg(SCN)₂·(4 − x)H₂O·xTHF, involves multiple recrystallization steps from appropriate solvent systems to achieve the desired stoichiometry.[12]

Representative Experimental Protocol: Synthesis of Mg(SCN)₂·4H₂O

This protocol is a representative example based on established chemical principles for salt metathesis.

Objective: To synthesize this compound tetrahydrate from magnesium sulfate and barium thiocyanate.

Materials:

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Barium thiocyanate dihydrate (Ba(SCN)₂·2H₂O)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Evaporating dish

-

Dessicator

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a stoichiometric amount of MgSO₄·7H₂O in a minimum amount of warm deionized water in a beaker with stirring.

-

In a separate beaker, dissolve a molar equivalent of Ba(SCN)₂·2H₂O in a minimum amount of warm deionized water.

-

-

Reaction:

-

Slowly add the barium thiocyanate solution to the magnesium sulfate solution while stirring continuously.

-

A dense white precipitate of barium sulfate (BaSO₄) will form immediately.

-

-

Isolation of Product Solution:

-

Continue stirring the mixture for 30 minutes to ensure the reaction goes to completion.

-

Separate the BaSO₄ precipitate from the solution via vacuum filtration.

-

Wash the precipitate with a small amount of cold deionized water to recover any remaining product solution.

-

-

Crystallization:

-

Transfer the clear filtrate, which contains the aqueous this compound, to an evaporating dish.

-

Gently heat the solution to reduce the volume by approximately half to create a supersaturated solution. Avoid boiling.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

-

Drying and Storage:

-

Collect the resulting crystals by filtration.

-

Dry the crystals of Mg(SCN)₂·4H₂O in a desiccator.

-

Crucially, due to the deliquescent nature of the product, it must be transferred to a tightly sealed container immediately after drying to prevent absorption of atmospheric moisture. [6]

-

Caption: Workflow for this compound Synthesis.

Safety and Handling

This compound is classified as a toxic solid (Hazard Class 6.1(b), Packing Group III).[3][5][14] Standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat, are required. Work should be conducted in a well-ventilated area or a fume hood. Its primary handling challenge is its deliquescent nature, meaning it readily absorbs moisture from the air to form a solution.[6] Therefore, storage must be in a dry environment in well-sealed containers.

Characterization and Analytical Techniques

The structural and thermal properties of this compound and its derivatives are investigated using a suite of analytical techniques:

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for solving the crystal structures of its various solid phases and solvates, and for studying phase transformations as a function of temperature.[12]

-

Infrared Spectroscopy (IR): IR is used to characterize the bonding of the thiocyanate ligand. The frequency of the C≡N stretching vibration is sensitive to whether the ligand is N-bound, S-bound, or bridging, providing key insights into the coordination mode.

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability of the compounds, identifying the temperatures at which desolvation, phase transitions, and decomposition occur.[12]

-

2D-IR Spectroscopy: Advanced techniques like two-dimensional infrared (2DIR) spectroscopy have been used to study the equilibrium dynamics of thiocyanate chemical exchange in aqueous solutions, providing robust evidence for contact ion pair formation between Mg²⁺ and SCN⁻.[]

Applications in Research and Industry

This compound's unique properties make it a valuable reagent in diverse fields.

-

Catalysis and Organic Synthesis: It serves as a catalyst in various organic reactions.[3] The thiocyanate ion can act as a nucleophile or be incorporated into more complex molecules.

-

Industrial Manufacturing: The compound is utilized in the textile industry, likely in dyeing or finishing processes, and in the production of rubber.[3]

-

Analytical Chemistry: It is used as a reagent, historically in the qualitative analysis of iron(III) ions, which forms a distinct blood-red complex with thiocyanate.[3][13]

-

Agriculture: It can be used as a specialty fertilizer or soil amendment to correct magnesium deficiencies in soils, promoting plant growth.[3]

-

Geochemical and Prebiotic Research: In studies simulating early Earth conditions, thiocyanate has been shown to influence the formation and stabilization of iron oxide minerals like magnetite, suggesting a potential role for such compounds in prebiotic chemical pathways.[1]

Conclusion

This compound (C₂MgN₂S₂) is more than a simple inorganic salt. Its identity is shaped by the dynamic interplay between the hard Mg²⁺ cation and the versatile SCN⁻ anion. This leads to a rich coordination chemistry, forming a variety of solvated structures with interesting thermal behaviors, including notable anisotropic thermal expansion.[12] While its applications in industry are established, its role as a tool in fundamental research—from probing ion-pairing dynamics to simulating prebiotic geochemistry—continues to evolve. For the research scientist, a thorough understanding of its physicochemical properties, structural chemistry, and handling requirements is paramount to unlocking its full potential in the laboratory and beyond.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Page loading... [guidechem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. This compound [drugfuture.com]